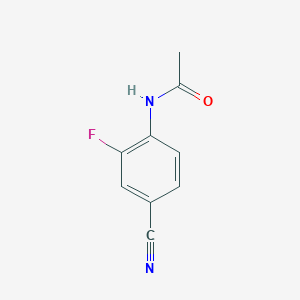
N-(4-Cyano-2-fluorophenyl)acetamide
Cat. No. B3058955
M. Wt: 178.16 g/mol
InChI Key: RJQKBNJSMFICEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07101886B2
Procedure details


Stannous chloride (98%, 17.3 g, 91.5 mmol) was placed in a dry 3-neck 500 mL round bottom flask under argon. Anhydrous diethyl ether (100 mL) was added via cannula. The suspension was stirred as dry HCl gas was bubbled in until the solid dissolved. Anhydrous methylene chloride (100 mL) was added via cannula to homogenize the two layers and the solution was stirred for an additional 0.5 h while a continuous stream of dry HCl gas was bubbled through the solution. N-(4-Cyano-2-fluoro-phenyl)-acetamide (10.5 g, 58.7 mmol) was added and the suspension stirred at rt for an additional 3 h under a continuous stream of dry HCl gas. During this time a sticky, yellow solid formed which eventually crystallized. The reaction mixture was left standing overnight after the introduction of HCL was stopped. The residue was partioned between methylene chloride (100 mL) and water (100 mL) and the phases were separated. The aqueous phase was extracted with methylene chloride (100 mL) and the combined organic extracts were washed with brine (100 mL) and dried over anhydrous potassium carbonate (essential for purity of the product). Concentration of the solvent provided 10.5 g (57.7 mmol) of a crystalline residue. Yield: 98%; mp 133° C.; 1H NMR (400 MHz, CDCl3) δ 10.1 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.39 (t, J=8.0 Hz, 1H), 7.76–7.72 (m, 2H), 2.18 (s, 3H, Me).
[Compound]
Name
Stannous chloride
Quantity
17.3 g
Type
reactant
Reaction Step One





Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[C:6]([F:14])[CH:5]=1)#N.C([O:17]CC)C>>[F:14][C:6]1[CH:5]=[C:4]([CH:2]=[O:17])[CH:9]=[CH:8][C:7]=1[NH:10][C:11](=[O:13])[CH3:12]
|
Inputs


Step One
[Compound]
|
Name
|
Stannous chloride
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NC(C)=O)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to homogenize the two layers
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled in until the solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Anhydrous methylene chloride (100 mL) was added via cannula
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for an additional 0.5 h while a continuous stream of dry HCl gas
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled through the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During this time a sticky, yellow solid formed which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
eventually crystallized
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with methylene chloride (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous potassium carbonate (essential for purity of the product)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)C=O)NC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 57.7 mmol | |
| AMOUNT: MASS | 10.5 g | |
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
